

"4-[(3-Pyrazolyl)oxy]piperidine" use in high-throughput screening

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Compound of Interest

Compound Name: 4-[(3-Pyrazolyl)oxy]piperidine

Cat. No.: B13521670

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Application Note: High-Throughput Screening of 4-[(3-Pyrazolyl)oxy]piperidine Scaffolds

Introduction: The Strategic Value of the Scaffold

In the architecture of modern drug discovery, 4-[(3-Pyrazolyl)oxy]piperidine represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This specific moiety combines two critical pharmacophores:

- The Pyrazole Ring: A proven hinge-binder in kinase inhibitors (mimicking ATP's adenine) and a hydrogen-bond donor/acceptor for GPCR pockets.
- The Piperidine Ring: A classic basic amine "anchor" that improves solubility and often forms salt bridges with aspartic/glutamic acid residues in target active sites.
- The Ether Linker: Provides rotational freedom while maintaining a specific distance between the aromatic and aliphatic domains, distinct from rigid fused systems.

This guide details the protocol for utilizing this scaffold in High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD) campaigns.

Physicochemical Profile & Library Management

Before screening, the physicochemical integrity of the library must be validated. This scaffold typically adheres to the "Rule of Three" for fragments, making it an ideal starting point for evolution.

Property	Value (Approx.)	Significance in HTS
Molecular Weight	~167.2 Da	Ideal for FBDD; allows room for chemical elaboration.
cLogP	~0.5 - 1.2	High water solubility; low risk of non-specific hydrophobic aggregation.
H-Bond Donors	2 (Pyrazole NH, Piperidine NH)	Critical for specific binding interactions.
H-Bond Acceptors	3 (Pyraz N, Ether O, Pip N)	Facilitates orientation in polar pockets.
Solubility	High (>10 mM in DMSO)	Reduces false positives caused by precipitation in HTS.

Protocol 1: Library Storage & Handling

- **Stock Preparation:** Dissolve to 100 mM in anhydrous DMSO (d6-DMSO if NMR screening is planned).
- **Acoustic Dispensing:** This scaffold is compatible with acoustic liquid handlers (e.g., Echo® systems). Ensure source plate hydration is maintained to prevent "DMSO hydration" effects which can shift compound concentration.
- **QC Check:** Perform LC-MS on random wells every 6 months. The secondary amine (piperidine) can react with atmospheric CO₂ or aldehydes if not sealed properly.

Experimental Protocols: Screening Methodologies

We employ a bi-modal screening strategy: Biochemical HTS for potency and Biophysical screening for binding validation.

Workflow A: TR-FRET Kinase Assay (Biochemical)

Target: Serine/Threonine Kinases (e.g., CDK, MAPK) where pyrazoles are known hinge binders.

Reagents:

- Europium-labeled anti-phospho antibody.
- Kinase Tracer (Alexa Fluor® 647).
- **4-[(3-Pyrazolyl)oxy]piperidine** derivatives library.

Step-by-Step Protocol:

- Plate Prep: Dispense 50 nL of compound (at 10 μ M final) into 1536-well white low-volume plates.
- Enzyme Addition: Add 3 μ L of Kinase/Substrate mix in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
- Incubation: Centrifuge (1000 x g, 1 min) and incubate for 15 mins at RT.
- Reaction Start: Add 3 μ L of ATP (at Km concentration) to initiate phosphorylation.
- Quench/Detection: After 60 mins, add 6 μ L of Detection Mix (EDTA + Eu-Antibody + Tracer).
- Read: Measure TR-FRET signal (Ex: 337 nm, Em: 620/665 nm) on a multimode reader (e.g., PHERAstar).

Data Normalization: Calculate the HTRF Ratio (665/620 nm * 10,000).

Workflow B: Surface Plasmon Resonance (SPR) (Biophysical)

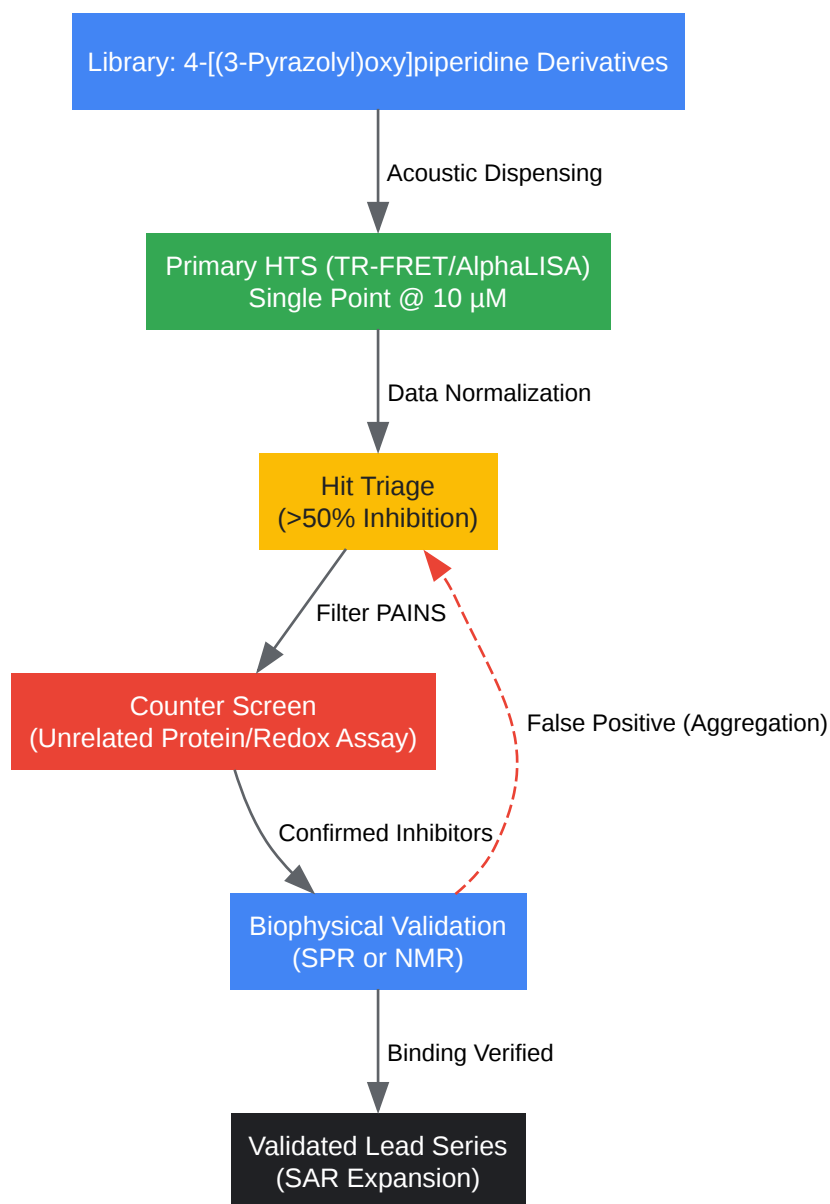
Purpose: Validate direct binding and rule out aggregation (common false positive mechanism).

Step-by-Step Protocol:

- Immobilization: Immobilize target protein on a CM5 sensor chip via amine coupling (Target RU: ~2000-4000 for fragments).
- Injection: Inject **4-[(3-Pyrazolyl)oxy]piperidine** at a concentration series (e.g., 500 μ M down to 15 μ M).
- Flow Rate: High flow rate (30-50 μ L/min) to minimize mass transport limitations.
- Analysis: Look for "square" sensorgrams (fast on/fast off rates typical for fragments).
 - Pass: Fast kinetics, dose-dependent Rmax.
 - Fail (Promiscuous): Slow dissociation, super-stoichiometric binding (Rmax > theoretical max).

Pathway & Logic Visualization

The following diagram illustrates the decision matrix for advancing this scaffold from a raw library hit to a validated lead.



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Caption: Logical workflow for screening pyrazolyl-oxy-piperidine libraries, prioritizing the elimination of false positives via orthogonal biophysical methods.

Chemical Elaboration Strategies

Once a hit is identified, the **4-[(3-pyrazolyl)oxy]piperidine** core offers two distinct vectors for growing the molecule (Fragment Growing):

- Vector A (Piperidine Nitrogen):

- Chemistry: Amide coupling, reductive amination, sulfonylation.
- Target Interaction: Solvent-exposed region; used to tune solubility and pharmacokinetic (PK) properties.
- Vector B (Pyrazole Nitrogen):
 - Chemistry: N-alkylation or arylation (Chan-Lam coupling).
 - Target Interaction: Often buried in the hydrophobic pocket; critical for selectivity.

Warning - PAINS Alert: Ensure the pyrazole ring is not substituted with groups that induce redox cycling (e.g., catechols). The core scaffold itself is stable, but improper decoration can lead to Pan-Assay Interference Compounds (PAINS).

References

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Sources

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